Superior Nucleofugality vs. 2-Chloro-5-nitropyridine in SNAr with Amines (Benzene)
The reactivity of 2-chloro-3-nitropyridine in nucleophilic aromatic substitution (SNAr) is highly dependent on solvent polarity. Kinetic studies demonstrate that in a non-polar, aprotic solvent like benzene, the ortho-like 2-chloro-3-nitropyridine is more reactive than its para-like counterpart, 2-chloro-5-nitropyridine. This is a critical differentiator when planning reactions under non-polar conditions [1].
| Evidence Dimension | Relative SNAr reaction rate with amines (morpholine/piperidine) in benzene |
|---|---|
| Target Compound Data | k(3-NO2) |
| Comparator Or Baseline | 2-chloro-5-nitropyridine: k(5-NO2) |
| Quantified Difference | k(3-NO2)/k(5-NO2) ratio > 1 |
| Conditions | Reactions with morpholine and piperidine in benzene at 25-45 °C [1] |
Why This Matters
This data proves that in non-polar solvents, 2-chloro-3-nitropyridine is the kinetically favored substrate for SNAr, enabling faster reactions or lower reaction temperatures compared to the 5-nitro isomer, a key factor for process efficiency and selectivity.
- [1] Hamed, E. A. (1997). NUCLEOPHILIC SUBSTITUTIONS AT THE PYRIDINE RING - KINETICS OF THE REACTION OF 2-CHLORO-3-NITRO AND 2-CHLORO-5-NITROPYRIDINES WITH PIPERIDINE AND MORPHOLINE IN METHANOL AND BENZENE. International Journal of Chemical Kinetics, 29(8), 599-605. View Source
